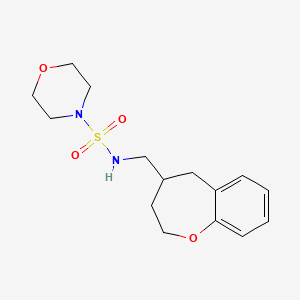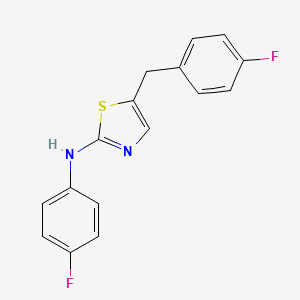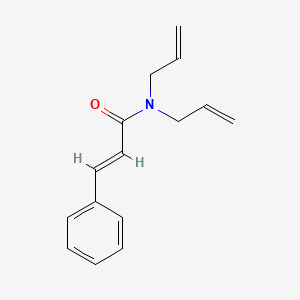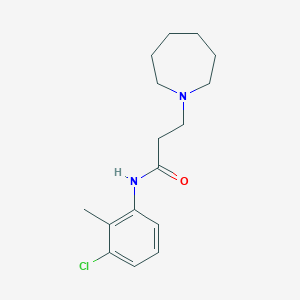
N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)morpholine-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3,4,5-Tetrahydro-1-benzoxepin-4-ylmethyl)morpholine-4-sulfonamide is a compound of interest within the field of organic chemistry and medicinal chemistry. This compound, similar to related sulfonamide derivatives, may be involved in various chemical reactions and possess unique physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds, such as 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides and derivatives incorporating the morpholine and sulfonamide moieties, involves intricate synthetic routes. For instance, Blank et al. (1980) detailed the preparation and study of 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides for inhibiting phenylethanolamine N-methyltransferase in vitro, showcasing the complexity of synthesizing these compounds (Blank et al., 1980).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives often features distinct conformational characteristics, as seen in the work of Kant et al. (2012), where the benzene rings bridged by the sulfonamide group display a specific tilt, and the morpholine ring adopts a chair conformation (Kant et al., 2012).
Chemical Reactions and Properties
Sulfonamide compounds can participate in a variety of chemical reactions. For instance, Beiginejad and Nematollahi (2014) demonstrated the synthesis of new sulfonamide derivatives through anodic oxidation, highlighting the versatile reactivity of these molecules (Beiginejad & Nematollahi, 2014).
Propiedades
IUPAC Name |
N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c18-22(19,17-6-9-20-10-7-17)16-12-13-5-8-21-15-4-2-1-3-14(15)11-13/h1-4,13,16H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGVEBROSYZGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1CNS(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methyl-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B5644818.png)
![N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5644837.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N,N-dipropylacetamide](/img/structure/B5644852.png)



![1-(2-furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperazine](/img/structure/B5644874.png)
![4-(1-ethyl-1H-imidazol-2-yl)-1-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5644876.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5644882.png)
![4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)thiomorpholine](/img/structure/B5644887.png)


![N-cyclohexyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5644912.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5644915.png)